chemical structure of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride
chemical structure of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride
The following technical guide details the chemical structure, synthesis, and application of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride , a specialized bicyclic scaffold used in modern medicinal chemistry.
Advanced Scaffold for Fragment-Based Drug Discovery (FBDD)
Part 1: Chemical Identity & Structural Analysis
Core Identification
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Compound Name: 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride[1][2]
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CAS Number: [2]
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Synonyms: 6-Ethynylisoquinuclidine HCl; 6-Ethynyl-2-azabicyclo[2.2.2]octane HCl.
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Molecular Formula: C₉H₁₃N · HCl (Salt Form) | C₉H₁₃N (Free Base)
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Molecular Weight: 171.67 g/mol (HCl salt) | 135.21 g/mol (Free Base)
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SMILES: C#CC1CC2CCC1NC2.Cl
Structural Architecture
The compound features a 2-azabicyclo[2.2.2]octane core, commonly known as isoquinuclidine .[3] Unlike its isomer quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen atom in isoquinuclidine is located at the bridge position (position 2), imparting distinct pKa and conformational properties.
| Feature | Description | Medicinal Utility |
| Bicyclic Cage | Rigid [2.2.2] bridge system.[4] | Limits conformational entropy; acts as a bioisostere for phenyl or piperidine rings. |
| Secondary Amine | Nitrogen at position 2.[5] | High basicity (pKa ~10-11); key interaction point for aspartate residues in GPCRs (e.g., mGluR5). |
| Ethynyl Group | Alkyne at position 6.[6] | "Click-ready" handle for library synthesis; rigid linear spacer; metabolic stability. |
| Stereochemistry | Chiral centers at C1, C4, and C6. | Typically synthesized as a racemate or specific diastereomer (endo/exo) depending on the route. |
Part 2: Synthetic Methodology (Expert Protocol)
Directive: The synthesis of 6-ethynyl-2-azabicyclo[2.2.2]octane requires constructing the bridged bicycle followed by functional group manipulation to install the alkyne. The most robust industrial route utilizes a Diels-Alder cycloaddition followed by a Seyferth-Gilbert homologation .
Retrosynthetic Analysis
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Target: 6-ethynyl-2-azabicyclo[2.2.2]octane.
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Precursor: 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (Protected Ketone).
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Key Transformation: Conversion of Ketone
Alkyne. -
Starting Materials: 1,3-Cyclohexadiene and Ethyl carbamate (or equivalent imine precursor).
Step-by-Step Synthesis Protocol
Phase 1: Construction of the Isoquinuclidine Core
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Reaction: Hetero-Diels-Alder (HDA).
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Reagents: 1,3-Cyclohexadiene, Bis(urethane) generated in situ (e.g., from ethyl carbamate + glyoxylic acid derivative).
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Mechanism: The in situ generated
-acyliminium ion or -acyl-1-azadiene undergoes [4+2] cycloaddition with 1,3-cyclohexadiene. -
Intermediate: Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate.
Phase 2: Functionalization to 6-Oxo Derivative
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Step A (Hydroboration): Treatment of the alkene with BH₃·THF followed by oxidative workup (H₂O₂/NaOH) yields the alcohol.
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Step B (Oxidation): Swern oxidation or Dess-Martin Periodinane converts the alcohol to the ketone: Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate .
Phase 3: Installation of the Ethynyl Group (Homologation)
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Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).
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Conditions: K₂CO₃, Methanol, Room Temperature.
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Process:
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Base-mediated generation of the diazo-phosphonate species.
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Reaction with the ketone to form the terminal alkyne.
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Result: Ethyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate.
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Phase 4: Deprotection and Salt Formation
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Deprotection: Acidic hydrolysis (HBr/AcOH) or basic hydrolysis (KOH/EtOH) to remove the carbamate (ethyl ester) protecting group.
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Salt Formation: The free amine is dissolved in diethyl ether and treated with HCl in dioxane/ether.
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Isolation: Filtration of the precipitated hydrochloride salt.
Synthetic Workflow Diagram (DOT)
Caption: Figure 1. Synthetic route transforming 1,3-cyclohexadiene to the target 6-ethynyl isoquinuclidine via Diels-Alder construction and Seyferth-Gilbert homologation.
Part 3: Applications in Drug Discovery
Pharmacophore Utility
The 6-ethynyl-2-azabicyclo[2.2.2]octane scaffold acts as a rigid, saturated bioisostere. It is particularly valuable in designing ligands for G-Protein Coupled Receptors (GPCRs).
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mGluR5 Antagonists: The ethynyl moiety mimics the acetylene linker found in negative allosteric modulators (NAMs) like MPEP and MTEP . The isoquinuclidine core replaces the piperidine or pyridine rings, improving metabolic stability by reducing aromaticity (increasing
). -
Nicotinic Acetylcholine Receptors (nAChRs): The 2-azabicyclo[2.2.2]octane core is structurally homologous to the quinuclidine core of epibatidine, a potent nAChR agonist. The 6-ethynyl group allows for extension into hydrophobic pockets of the receptor.
Click Chemistry "Warhead"
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Fragment-Based Screening: The compound can be "clicked" onto azide-functionalized libraries to rapidly generate diverse lead compounds.
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PROTAC Linkers: The rigid bicyclic cage provides a defined exit vector, making it an excellent linker segment for Proteolysis Targeting Chimeras (PROTACs).
Quantitative Properties
| Property | Value (Predicted) | Relevance |
| LogP | ~1.1 - 1.5 | Ideal for CNS penetration (Blood-Brain Barrier). |
| TPSA | ~12 Ų | High membrane permeability. |
| pKa (Base) | 10.5 | Protonated at physiological pH; mimics cationic neurotransmitters. |
| Rotatable Bonds | 0 (Core), 1 (Ethynyl) | High rigidity reduces entropic penalty upon binding. |
References
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National Center for Biotechnology Information (2025). 2-Azabicyclo[2.2.2]octane hydrochloride. PubChem Compound Summary for CID 21984844. Retrieved March 6, 2026, from [Link]
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Krow, G. R. (2009). The synthesis of 2-azabicyclo[2.2.2]octane derivatives.[7] In Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. (Contextual grounding for scaffold synthesis).
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Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? (Discusses 2-azabicyclo[2.2.2]octane utility). Retrieved from [Link]
Sources
- 1. CAS#:2731010-10-7 | 6-Ethynyl-2-azabicyclo[2.2.2]octane hydrochloride | Chemsrc [chemsrc.com]
- 2. 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride | 2731010-10-7 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Oxa-5-azabicyclo[2.2.2]octan-6-one | Benchchem [benchchem.com]
- 5. (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol | C20H25N2O2+ | CID 102091693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EnamineStore [enaminestore.com]
- 7. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
